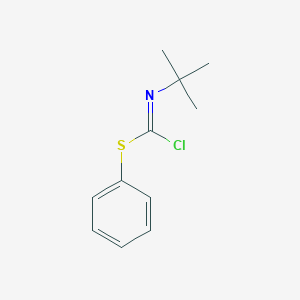
Phenyl tert-butylcarbonochloridimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl tert-butylcarbonochloridimidothioate is an organic compound with a complex structure that includes phenyl, tert-butyl, carbonochloridimidothioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl tert-butylcarbonochloridimidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl chloride with phenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonochloridimidothioate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl tert-butylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Phenyl tert-butylcarbonochloridimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phenyl tert-butylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications of the target molecules, affecting their function and activity. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Phenyl tert-butylcarbonochloridimidothioate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the tert-butyl and carbonochloridimidothioate groups.
tert-Butyl isothiocyanate: Contains the tert-butyl and isothiocyanate groups but lacks the phenyl and carbonochloridimidothioate groups.
Phenyl tert-butylcarbamate: Similar structure but with a carbamate group instead of the carbonochloridimidothioate group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
90496-27-8 |
|---|---|
Fórmula molecular |
C11H14ClNS |
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
N-tert-butyl-1-phenylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C11H14ClNS/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
ZXVJLUVKHQWUCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(SC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

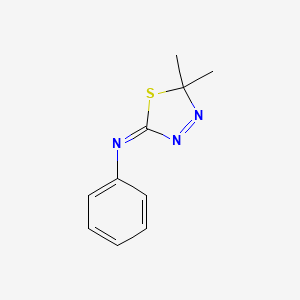

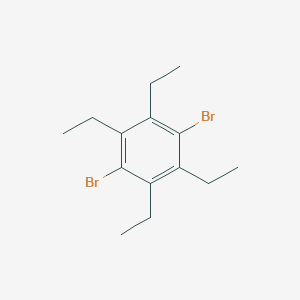
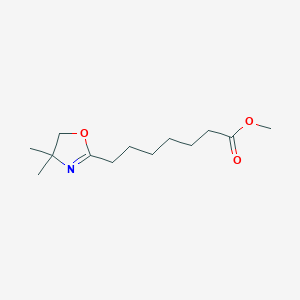


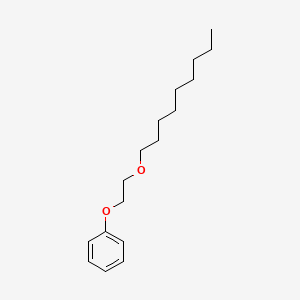
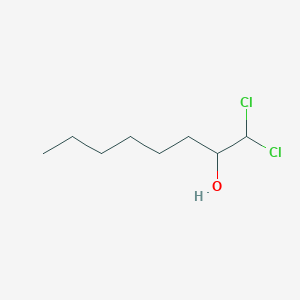

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
